molecular formula C21H21ClN2O8S B11264352 Ethyl 5-{3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-1,2-oxazole-3-carboxylate

Ethyl 5-{3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-1,2-oxazole-3-carboxylate

Cat. No.: B11264352
M. Wt: 496.9 g/mol
InChI Key: MNVFGIQIHNXKPE-UHFFFAOYSA-N
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Description

Ethyl 5-{3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-1,2-oxazole-3-carboxylate is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a sulfamoyl group, a methoxyphenyl group, and an oxazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-1,2-oxazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the sulfamoyl group: This step involves the reaction of the intermediate with a sulfonamide reagent under suitable conditions.

    Attachment of the methoxyphenyl group: This can be done through a substitution reaction using a methoxyphenyl halide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 5-{3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-1,2-oxazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-{3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-{3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-1,2-oxazole-3-carboxylate is unique due to its specific structural features, such as the presence of the oxazole ring and the combination of sulfamoyl and methoxyphenyl groups. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C21H21ClN2O8S

Molecular Weight

496.9 g/mol

IUPAC Name

ethyl 5-[3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxyphenyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C21H21ClN2O8S/c1-5-31-21(25)15-10-17(32-23-15)12-6-7-16(28-2)20(8-12)33(26,27)24-14-9-13(22)18(29-3)11-19(14)30-4/h6-11,24H,5H2,1-4H3

InChI Key

MNVFGIQIHNXKPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC(=C(C=C3OC)OC)Cl

Origin of Product

United States

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